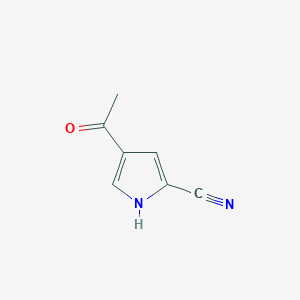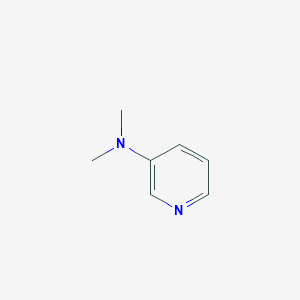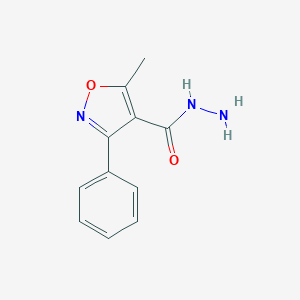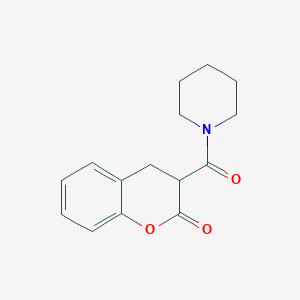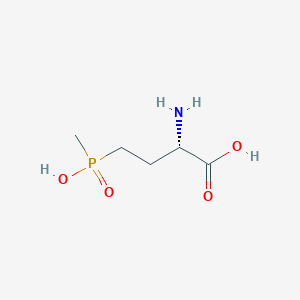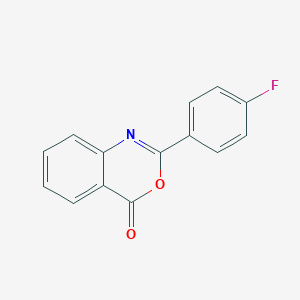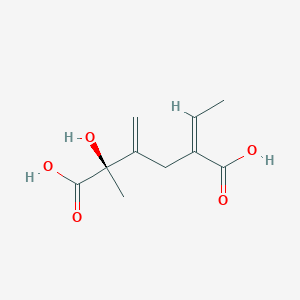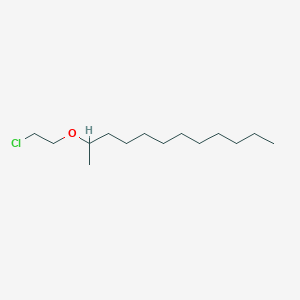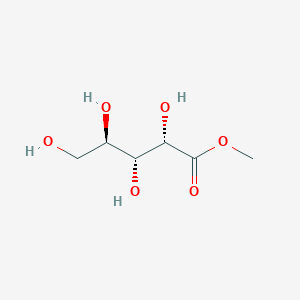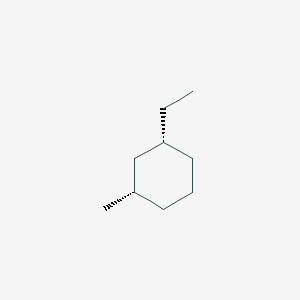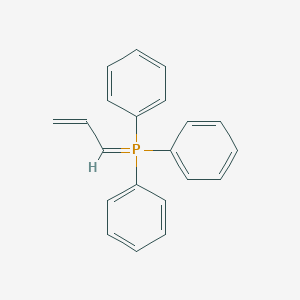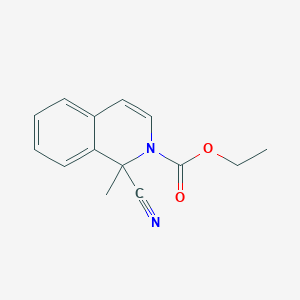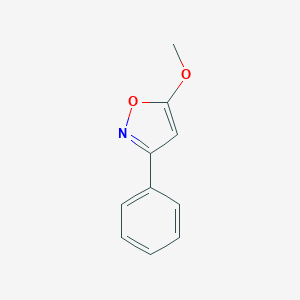![molecular formula C6H7BN2S B102559 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine CAS No. 17303-88-7](/img/structure/B102559.png)
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine (MDTDA) is a heterocyclic compound that contains a boron atom. It has been of interest to researchers due to its potential use as a chemical probe for studying biological systems. MDTDA has been found to have a high affinity for certain proteins, making it a useful tool for investigating their functions.
作用機序
The mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine is not fully understood, but it is believed to involve the formation of covalent bonds with certain amino acid residues in proteins. This can lead to changes in the structure and function of the protein, allowing researchers to study its role in biological systems.
生化学的および生理学的効果
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. It has also been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine in lab experiments is its high affinity for certain proteins, which allows for the selective labeling and investigation of these proteins. However, 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can also have non-specific effects on proteins and may not be suitable for all experimental systems. In addition, the synthesis of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be challenging and requires specialized equipment and expertise.
将来の方向性
There are a number of future directions for research involving 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine. One area of interest is in the development of new probes based on the structure of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine that can be used to study other biological systems. Another direction is in the investigation of the potential therapeutic applications of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine, particularly in the treatment of inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine and its effects on biological systems.
合成法
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine can be synthesized through a multi-step process starting with the reaction of 2-chlorothiophene with sodium hydride to form 2-thiophenylsodium. This compound is then reacted with boron trifluoride etherate to form the boron-containing intermediate. The final step involves the addition of methylamine to the intermediate to yield 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine.
科学的研究の応用
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. 1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine has been shown to bind to certain proteins with high affinity, allowing researchers to investigate the role of these proteins in biological processes.
特性
CAS番号 |
17303-88-7 |
|---|---|
製品名 |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
分子式 |
C6H7BN2S |
分子量 |
150.01 g/mol |
IUPAC名 |
1-methyl-2H-thieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2S/c1-7-6-5(2-3-10-6)4-8-9-7/h2-4,9H,1H3 |
InChIキー |
QTWGCVNDMBXFPB-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C=NN1)C |
正規SMILES |
B1(C2=C(C=CS2)C=NN1)C |
同義語 |
1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



